

An In-Depth Technical Guide to the Physicochemical Properties of 2-Pentanoylfuran

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Compound of Interest

Compound Name: 2-Pentanoylfuran

Cat. No.: B1584616

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Abstract: **2-Pentanoylfuran** is a heterocyclic ketone of significant interest in the flavor, fragrance, and pharmaceutical industries. Its distinct organoleptic properties and potential as a synthetic intermediate necessitate a thorough understanding of its physicochemical characteristics. This guide provides a comprehensive overview of the molecular identity, core physical properties, and critical analytical methodologies for the characterization of **2-Pentanoylfuran**. We delve into the rationale behind experimental choices for techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), offering field-proven insights for researchers, scientists, and drug development professionals. All data is supported by authoritative references to ensure scientific integrity.

Molecular Identity and Structural Elucidation

2-Pentanoylfuran, also known as 2-Valerylfulan, is structurally defined by a furan ring substituted at the second position with a pentanoyl (valeryl) group.^[1] This combination of an aromatic heterocycle and a ketone functional group dictates its chemical behavior and physical properties.

- IUPAC Name: 1-(furan-2-yl)pentan-1-one^[1]
- Molecular Formula: C₉H₁₂O₂^[1]
- Molecular Weight: 152.19 g/mol ^[1]
- CAS Number: 3194-17-0^[1]

The molecule's structure, featuring a polar carbonyl group and a moderately polar furan ring attached to a nonpolar alkyl chain, results in a compound with limited water solubility and volatility, making it amenable to specific analytical techniques.

Core Physicochemical Properties

A summary of the key physicochemical properties of **2-Pentanoylfuran** is presented below. These values are essential for designing experimental protocols, predicting behavior in various matrices, and ensuring safe handling and storage.

Property	Value	Conditions	Source(s)
Physical Description	Colorless liquid with a sweet, caramel aroma	Ambient	[1]
Boiling Point	224-225 °C	@ 760 mm Hg	[2]
101 °C	@ 10 mm Hg	[1][2]	
Density	1.009 - 1.015 g/cm ³	@ 25 °C	[1][2]
Solubility	Slightly soluble in water; soluble in alcohol	Standard	[1][2]
Vapor Pressure	0.089 mm Hg (estimated)	@ 25 °C	[2]
Flash Point	96.67 °C (206 °F)	Tagliabue Closed Cup	[2]
Refractive Index	1.486 - 1.492	@ 20 °C	[1][2]

Analytical Methodologies for Characterization

Accurate characterization of **2-Pentanoylfuran** is paramount for quality control, metabolic studies, and formulation development. Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the industry-standard technique for its identification and quantification due to its volatility and thermal stability.

Gas Chromatography-Mass Spectrometry (GC-MS)

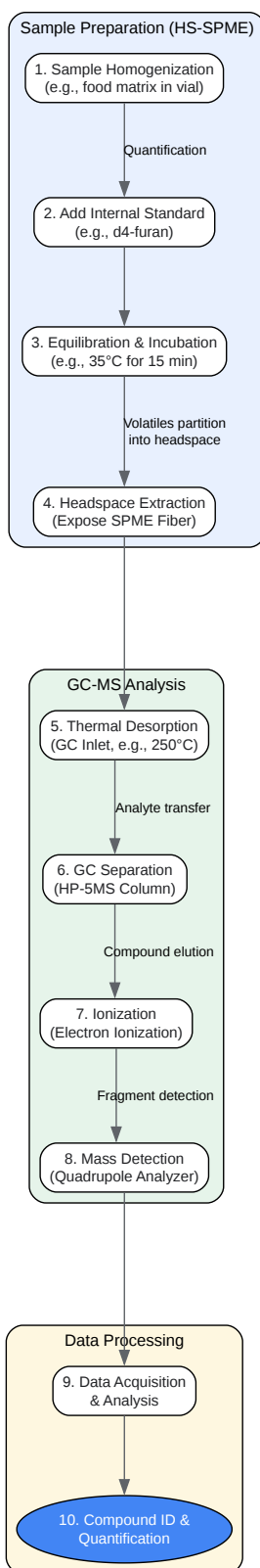
GC-MS provides unparalleled sensitivity and specificity for analyzing volatile and semi-volatile compounds like **2-Pentanoylfuran**, even in complex matrices such as food or biological samples.[\[3\]](#)[\[4\]](#)

Principle: The methodology leverages the compound's ability to be volatilized without decomposition. The gas chromatograph separates the analyte from other matrix components based on its boiling point and affinity for the GC column's stationary phase. The mass spectrometer then fragments the eluted compound into a unique pattern, which serves as a molecular fingerprint for definitive identification and quantification.

Expert Rationale for Method Design: The choice of sample preparation and GC parameters is critical for robust and reproducible results. For food matrices, Headspace Solid-Phase Microextraction (HS-SPME) is a preferred extraction technique.[\[5\]](#) It minimizes matrix interference by sampling the vapor phase above the sample, concentrating volatile analytes onto a coated fiber.

- **SPME Fiber Selection:** A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often chosen for its broad-range affinity for volatile compounds, including furan derivatives.
- **GC Column Selection:** A mid-polarity column, such as an HP-5MS (5% phenyl-methylpolysiloxane), is highly effective.[\[6\]](#)[\[7\]](#) This stationary phase provides excellent resolution for furan derivatives, separating them based on subtle differences in polarity and boiling point.[\[4\]](#)

Below is a diagram illustrating a typical HS-SPME-GC-MS workflow.



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*HS-SPME-GC-MS workflow for **2-Pentanoylfuran** analysis.*

Step-by-Step Protocol: Quantitative Analysis by HS-SPME-GC-MS

This protocol is a validated starting point for the analysis of **2-Pentanoylfuran** in food matrices. [\[6\]](#)[\[7\]](#)

- Sample Preparation:
 - Weigh 1-5 g of the homogenized sample into a 20 mL headspace vial.
 - Add a known concentration of an appropriate internal standard (e.g., deuterated furan analog) for accurate quantification.
 - Add 5 mL of a saturated NaCl solution to increase the ionic strength of the matrix, which enhances the release of volatile organic compounds into the headspace.[\[7\]](#)
 - Immediately seal the vial with a magnetic crimp cap.
- HS-SPME Extraction:
 - Place the vial in an autosampler tray equipped with an agitator.
 - Equilibrate the sample at 35°C for 15 minutes with agitation.[\[7\]](#)
 - Rationale: This step ensures that a stable equilibrium is reached between the sample and the headspace, making the extraction reproducible.
 - Expose a pre-conditioned DVB/CAR/PDMS SPME fiber to the vial's headspace for 15-20 minutes at the same temperature to adsorb the analytes.[\[6\]](#)[\[8\]](#)
- GC-MS Analysis:
 - Desorption: Immediately transfer the fiber to the GC inlet, heated to 250°C, for thermal desorption for 3-5 minutes in splitless mode to ensure complete transfer of the analyte to the column.[\[9\]](#)
 - GC Separation:

- Column: HP-5MS (30 m x 0.25 mm, 0.25 μ m film thickness) or equivalent.
- Carrier Gas: Helium at a constant flow of 1.0 mL/min.[6]
- Oven Program: Start at 32°C, hold for 4 minutes, then ramp at 20°C/min to 200°C and hold for 3 minutes.[6]
- Rationale: This temperature program provides a good separation of early-eluting volatile compounds while ensuring that **2-Pentanoylfuran** is eluted in a reasonable time with a sharp peak shape.
- Mass Spectrometry Detection:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from m/z 40 to 300.
 - Identification: Confirm the identity of **2-Pentanoylfuran** by its retention time and by comparing its mass spectrum to a reference library (e.g., NIST).

Stability and Reactivity

Understanding the stability of **2-Pentanoylfuran** is crucial for its application and storage.

- General Stability: The compound is stable under normal storage conditions.[10]
- Conditions to Avoid: Keep away from open flames, hot surfaces, and sources of ignition.[10]
- Incompatible Materials: Avoid contact with strong oxidizing agents, which can potentially react with the furan ring or the alkyl side chain.[10]
- Metabolic Considerations: The furan ring is subject to metabolic activation, which is a key consideration in toxicological assessments and drug development. Studies on furan ring substitutions and their influence on metabolism are important for safety evaluations.[1]

Conclusion

This guide has detailed the essential physicochemical properties of **2-Pentanoylfuran** and outlined a robust, validated analytical workflow for its characterization. The provided data and protocols, grounded in authoritative sources, offer a solid foundation for researchers. The key to successful analysis lies not just in following steps, but in understanding the rationale behind them—from sample preparation that enhances analyte volatility to GC-MS parameters that ensure optimal separation and detection. This comprehensive understanding is indispensable for advancing research and development in fields where this versatile molecule plays a critical role.

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References

- 1. 2-Pentanoylfuran | C₉H₁₂O₂ | CID 231325 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-pentanoyl furan, 3194-17-0 [thegoodscentscompany.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Detection of Furan and five Alkylfurans, including 2-Pentylfuran, in various Food Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. An efficient method for the simultaneous determination of furan, 2-methylfuran and 2-pentylfuran in fruit juices by headspace solid phase microextraction and gas chromatography-flame ionisation detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. fishersci.com [fishersci.com]
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